molecular formula C30H32N2O2 B2972420 2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 338748-37-1

2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B2972420
CAS No.: 338748-37-1
M. Wt: 452.598
InChI Key: FKMPCZJWTQXFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a useful research compound. Its molecular formula is C30H32N2O2 and its molecular weight is 452.598. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Benzodiazepines, a class to which this compound belongs, are synthesized through various methods, demonstrating the chemical versatility and potential for structural diversification. For example, the synthesis of 1,5-benzodiazepines derivatives has been explored through reactions such as the 1,3-dipolar cycloaddition, showcasing their chemoselectivity and the influence of substituents on their pharmacological properties (Nsira et al., 2012). Additionally, novel synthetic pathways have been developed to create fused benzodiazepines, further expanding the structural and functional diversity of this compound class (Khodairy, 2005).

Photoluminescent Properties

Recent studies have explored the photophysical properties of benzodiazepine derivatives, indicating potential applications in material science, such as in the development of fluorescent materials or sensors. The design, synthesis, and photoluminescent studies of new 1,5-benzodiazepines derivatives have revealed the importance of structural modifications in achieving desired emissive properties, pointing towards their use in electronic and photonic devices (Ismail et al., 2021).

Pharmacological Applications

The pharmacological exploration of benzodiazepine derivatives continues to be a significant area of research. These compounds are investigated for various therapeutic applications, including their potential as anticonvulsant, anxiolytic, and anti-inflammatory agents. For instance, certain benzodiazepine derivatives have shown promising results in preclinical models for anxiety and seizures, highlighting their relevance in neuroscience and pharmacology (Chimirri et al., 1998). Furthermore, the exploration of novel benzodiazepine-based compounds for their anticonvulsant and neuroprotective properties illustrates the ongoing interest in leveraging their pharmacodynamics for therapeutic innovation (Wang et al., 1998).

Mechanism of Action

Biochemical Pathways

The compound has been evaluated for anti-proliferative activity against human cancer cell lines . It exhibited potent tumor growth inhibition in all cell lines with IC 50 values in the range of 0.71–7.29 μM . This suggests that the compound may affect pathways involved in cell proliferation and survival.

Result of Action

The compound has demonstrated potent anti-proliferative activity against human cancer cell lines . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to the inhibition of tumor growth.

Properties

IUPAC Name

2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N2O2/c1-19-14-24-25(15-20(19)2)32-29(28-26(31-24)16-30(3,4)17-27(28)33)22-10-12-23(13-11-22)34-18-21-8-6-5-7-9-21/h5-15,29,31-32H,16-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMPCZJWTQXFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.